REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].[H-].[Na+:10].Br[CH:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([F:26])([F:25])[F:24])[C:13]([O:15]CC)=[O:14]>CO>[OH-:2].[Na+:10].[N+:1]([C:4]1[N:5]=[CH:6][N:7]([CH:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([F:24])([F:26])[F:25])[C:13]([OH:15])=[O:14])[CH:8]=1)([O-:3])=[O:2] |f:1.2,5.6|
|
Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CNC1
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ethyl 2-bromo-8,8,8-trifluorooctanoate
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CCCCCC(F)(F)F
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 30 mL |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1N=CN(C1)C(C(=O)O)CCCCCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |